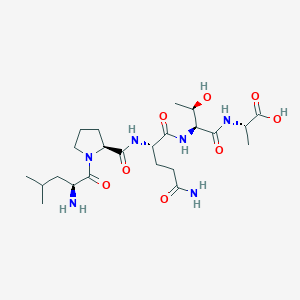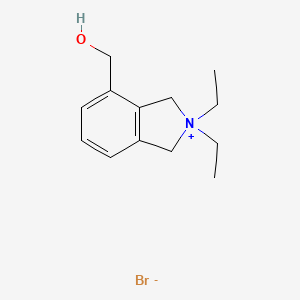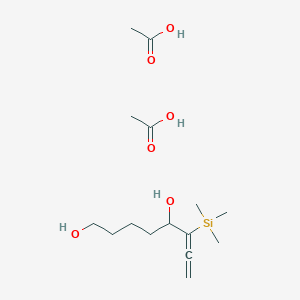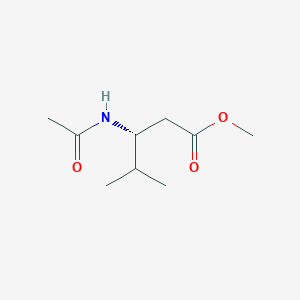![molecular formula C5H7F6P B14224889 (Propan-2-yl)[bis(trifluoromethyl)]phosphane CAS No. 500766-56-3](/img/structure/B14224889.png)
(Propan-2-yl)[bis(trifluoromethyl)]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Propan-2-yl)[bis(trifluoromethyl)]phosphane is a tertiary phosphine compound characterized by the presence of two trifluoromethyl groups and one propan-2-yl group attached to a phosphorus atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Propan-2-yl)[bis(trifluoromethyl)]phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the reaction of chlorophosphines with trifluoromethyl lithium or trifluoromethyl Grignard reagents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: (Propan-2-yl)[bis(trifluoromethyl)]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions where the trifluoromethyl groups can be replaced by other nucleophiles.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Coordination: Transition metals like palladium, platinum, and nickel are used to form coordination complexes.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
(Propan-2-yl)[bis(trifluoromethyl)]phosphane has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Mécanisme D'action
The mechanism of action of (Propan-2-yl)[bis(trifluoromethyl)]phosphane involves its ability to act as a ligand, coordinating with metal centers and influencing their reactivity. The trifluoromethyl groups impart unique electronic properties, enhancing the compound’s ability to stabilize metal complexes and facilitate catalytic reactions. The propan-2-yl group provides steric hindrance, influencing the selectivity and specificity of the reactions .
Comparaison Avec Des Composés Similaires
Trifluoromethylphosphine: Contains only trifluoromethyl groups attached to phosphorus.
Diphenylphosphine: Contains phenyl groups instead of trifluoromethyl groups.
Triethylphosphine: Contains ethyl groups instead of trifluoromethyl groups.
Uniqueness: (Propan-2-yl)[bis(trifluoromethyl)]phosphane is unique due to the combination of trifluoromethyl and propan-2-yl groups, which impart distinct electronic and steric properties. This makes it particularly effective as a ligand in catalysis and coordination chemistry, offering advantages in terms of reactivity and selectivity compared to other phosphines .
Propriétés
Numéro CAS |
500766-56-3 |
|---|---|
Formule moléculaire |
C5H7F6P |
Poids moléculaire |
212.07 g/mol |
Nom IUPAC |
propan-2-yl-bis(trifluoromethyl)phosphane |
InChI |
InChI=1S/C5H7F6P/c1-3(2)12(4(6,7)8)5(9,10)11/h3H,1-2H3 |
Clé InChI |
BBTIZYGGRSGFIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-](/img/structure/B14224819.png)



![{[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B14224831.png)
![Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14224839.png)

![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14224861.png)

![(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol](/img/structure/B14224875.png)
![4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14224876.png)
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-](/img/structure/B14224877.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol](/img/structure/B14224886.png)
